2-(4-Methoxyphenoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)naphthalene |
InChI |
InChI=1S/C17H14O2/c1-18-15-8-10-16(11-9-15)19-17-7-6-13-4-2-3-5-14(13)12-17/h2-12H,1H3 |
InChI Key |
NIWQWCBACTWLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxyphenoxy Naphthalene
Strategic Approaches to Diaryl Ether Bond Formation in Naphthalene (B1677914) Systems
The formation of the ether bond in 2-(4-methoxyphenoxy)naphthalene can be achieved through several established organometallic and classical synthetic strategies. These methods primarily involve the coupling of a naphthalene precursor with a 4-methoxyphenol (B1676288) precursor.
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)
The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol (B47542). organic-chemistry.orgnih.gov In a typical synthesis of this compound, this would involve the reaction of a 2-halonaphthalene (preferably 2-iodonaphthalene (B183038) or 2-bromonaphthalene) with 4-methoxyphenol.
The reaction is generally performed at high temperatures (often exceeding 150-200°C) in the presence of a stoichiometric or catalytic amount of copper or a copper salt, such as copper(I) iodide (CuI), and a base. nih.govtandfonline.com The base, commonly potassium carbonate or cesium carbonate, is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. While traditional Ullmann reactions used copper powder at very high temperatures, modern variations have introduced ligands and more soluble copper catalysts that can facilitate the reaction under milder conditions. organic-chemistry.org
The proposed mechanism involves the formation of a copper(I) phenoxide intermediate which then undergoes reaction with the aryl halide. organic-chemistry.org The reactivity of the aryl halide follows the general trend I > Br > Cl. acs.org
Table 1: Representative Conditions for Ullmann-type Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Iodide | Substituted Phenol | CuI | Cs₂CO₃ | DMF | 110-140 | Moderate to Good |
| Aryl Bromide | Substituted Phenol | Copper-Bronze | K₂CO₃ | Pyridine | >200 | Variable |
| 2,X-Dihalopyridine | Phenol | CuI/TMEDA | Cs₂CO₃ | Toluene | 110 | Good to High nih.gov |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers another route to diaryl ethers, but it is contingent on the specific substitution pattern of the naphthalene ring. nih.gov For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgmasterorganicchemistry.com
To synthesize this compound via this pathway, one would need to start with a naphthalene derivative like 1-chloro-2-nitronaphthalene (B8663688) or 1-fluoro-2-nitronaphthalene. The electron-withdrawing nitro group at the 2-position would activate the halide at the 1-position for nucleophilic attack by the 4-methoxyphenoxide anion (generated from 4-methoxyphenol and a base). The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group is subsequently eliminated to yield the diaryl ether product. A key consideration is the leaving group's reactivity, which often follows the order F > Cl > Br > I in SNAr reactions, opposite to that in many metal-catalyzed couplings. masterorganicchemistry.com
Table 2: Key Features of Nucleophilic Aromatic Substitution for Diaryl Ethers
| Requirement | Description | Example Substrate for Naphthalene |
|---|---|---|
| Activation | Strong electron-withdrawing group (EWG) ortho/para to leaving group. libretexts.org | 2-Nitronaphthalene |
| Leaving Group | Typically a halide; reactivity often F > Cl > Br > I. masterorganicchemistry.com | 1-Fluoro or 1-Chloro |
| Nucleophile | A strong nucleophile, such as a phenoxide. | Potassium 4-methoxyphenoxide |
| Intermediate | Formation of a resonance-stabilized Meisenheimer complex. libretexts.org | - |
Oxidative Condensation Reactions
Oxidative coupling reactions, particularly those involving phenols, are a powerful tool for forming C-C or C-O bonds. In the context of diaryl ether synthesis, this would involve the direct coupling of 2-naphthol (B1666908) and 4-methoxyphenol. However, a significant challenge in the oxidative cross-coupling of two different phenols is controlling selectivity. Often, a mixture of three products is formed: two symmetrical homo-coupled products (in this case, binaphthol and a biphenol derivative) and the desired unsymmetrical diaryl ether.
Research has shown that catalysts such as VO(acac)₂ with molecular oxygen can facilitate the ortho-ortho oxidative coupling of 2-naphthol or phenol derivatives. capes.gov.br Similarly, iron(II) complexes have been used for the enantioselective oxidative coupling of 2-naphthol derivatives to form BINOL. nih.gov These methods primarily favor C-C bond formation to produce biaryl compounds. Achieving selective C-O cross-coupling to form an unsymmetrical diaryl ether like this compound via this route is less common and would require a highly selective catalytic system capable of differentiating between the two phenol substrates and directing the formation of a C-O bond over a C-C bond.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the often harsh conditions of the Ullmann reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of diaryl ethers from aryl halides and alcohols or phenols under relatively mild conditions. organic-chemistry.org
The synthesis of this compound via this method would involve the coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with 4-methoxyphenol. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are commonly employed. researchgate.netnih.gov The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is essential for the formation of both the palladium-phenoxide complex and for facilitating the final reductive elimination step that forms the diaryl ether. ucl.ac.uk
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the phenoxide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org
Table 3: Typical Components for Buchwald-Hartwig Diaryl Ether Synthesis
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | XPhos, SPhos, dppf, P(tBu)₃ | Stabilizes the palladium center and facilitates catalytic steps. nih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Generates the phenoxide and facilitates reductive elimination. |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction. |
Precursor Synthesis for this compound
The successful synthesis of the target molecule is critically dependent on the availability of its constituent precursors. The key intermediates are a substituted naphthalene, typically a halogenated derivative, and 4-methoxyphenol, which is commercially available.
Synthesis of Substituted Naphthalene Intermediates (e.g., halogenated naphthalenes)
Halogenated naphthalenes are cornerstone precursors for many of the coupling reactions described above. 2-Bromonaphthalene (B93597) and 2-iodonaphthalene are the most relevant for Ullmann and Buchwald-Hartwig couplings due to their higher reactivity compared to 2-chloronaphthalene.
One common method for the synthesis of 2-bromonaphthalene starts from β-naphthol. The reaction involves treating β-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org This procedure converts the hydroxyl group into a good leaving group, which is then displaced.
Alternatively, 2-bromonaphthalene can be prepared from 2-naphthylamine (B18577) via a Sandmeyer-type reaction. This involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) bromide solution. A modified procedure involves treating the diazonium salt with mercuric bromide to form a complex, which is then heated with sodium bromide to yield the final product. acs.org
2-Iodonaphthalene can be prepared through similar diazotization routes from 2-naphthylamine, using potassium iodide as the iodine source. It can also be synthesized by direct iodination of naphthalene, though this can sometimes lead to issues with regioselectivity.
Table 4: Selected Synthesis Methods for 2-Halonaphthalenes
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromonaphthalene | β-Naphthol | P(Ph)₃, Br₂ | 70-78% | orgsyn.org |
| 2-Bromonaphthalene | 2-Naphthylamine | 1. NaNO₂/HBr; 2. HgBr₂; 3. NaBr, heat | 53-65% | acs.org |
| 2-Iodonaphthalene | Naphthalene | Iodide source (e.g., NaI, I₂) | Variable |
Preparation of 4-Methoxyphenol Derivatives
The synthesis of 4-methoxyphenol, a crucial precursor for this compound, can be achieved through several distinct methods. A primary route involves the selective monomethylation of hydroquinone (B1673460). This can be accomplished using reagents like dimethyl sulfate (B86663) in the presence of a base. mdma.chprepchem.com In one procedure, hydroquinone is treated with dimethyl sulfate and sodium hydroxide (B78521), maintaining a temperature below 40°C, to yield 4-methoxyphenol. prepchem.com An alternative approach utilizes methanol (B129727) under pressure or etherification in the presence of acid catalysts. mdma.ch
Oxidative methods also provide a viable pathway. For instance, p-anisaldehyde can be oxidized using hydrogen peroxide in conjunction with a diselenide catalyst or formic acid to produce 4-methoxyphenol in high yield. mdma.chchemicalbook.com A novel one-pot process has also been developed, where 4-hydroxyacetophenone is oxidized in methanol with ammonium (B1175870) peroxydisulfate (B1198043) and sulfuric acid, resulting in 4-methoxyphenol with a reported yield of 86%. core.ac.uk
The table below summarizes various synthetic routes to 4-methoxyphenol.
Table 1: Synthetic Methods for 4-Methoxyphenol| Starting Material | Reagents | Key Conditions | Typical Yield | Reference(s) |
|---|---|---|---|---|
| Hydroquinone | Dimethyl Sulfate, NaOH | <40°C | 60% | prepchem.com |
| Hydroquinone | Methanol, Cupric Chloride | 105°C, Autoclave | 85% Conversion | mdma.ch |
| p-Anisaldehyde | H₂O₂, (o-NO₂PhSe)₂ | Room Temperature | 93% | mdma.chchemicalbook.com |
| 4-Hydroxyacetophenone | (NH₄)₂S₂O₈, H₂SO₄, Methanol | Optimized Temperature | 86% | core.ac.uk |
Optimization of Reaction Conditions for Target Compound Synthesis
The formation of the diaryl ether linkage in this compound is typically achieved through cross-coupling reactions. The optimization of these reactions is critical for maximizing yield and efficiency. The two most prominent methods for this carbon-oxygen bond formation are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.
Catalyst Systems and Ligand Effects
The choice of catalyst and associated ligands is paramount in diaryl ether synthesis.
Ullmann Condensation: Traditionally, this reaction required stoichiometric amounts of copper powder at very high temperatures. wikipedia.org Modern advancements have led to catalytic systems using copper salts, such as copper(I) iodide (CuI) or copper(II) chloride (CuCl₂), often in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH). chemicalbook.comwikipedia.orgorganic-chemistry.org The efficiency and scope of the Ullmann reaction have been significantly enhanced by the use of ligands. Ligands such as phenanthroline and diamine derivatives can accelerate the catalytic cycle. wikipedia.org Furthermore, the use of copper nanoparticles (Cu-NPs) has emerged as a highly effective strategy, allowing for milder reaction conditions and high yields. semanticscholar.orgmdpi.com
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a powerful alternative to the Ullmann condensation, often providing higher yields under milder conditions and with greater functional group tolerance. wikipedia.orgorganic-chemistry.org The evolution of this methodology has been driven by ligand development. Early systems used monodentate phosphine ligands like (o-tolyl)₃P. princeton.edu The introduction of bidentate phosphine ligands, such as BINAP and DPEPhos, and later, sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., RuPhos, XPhos), dramatically improved the reaction's scope and efficiency, enabling the coupling of a wide range of aryl halides and phenols. wikipedia.orgnih.gov
Solvent Selection and Reaction Temperature Control
The reaction environment, specifically the solvent and temperature, plays a crucial role in the synthesis of diaryl ethers.
Ullmann Condensation: Classical Ullmann reactions necessitate high-boiling polar solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene, with temperatures often exceeding 200°C. wikipedia.orgthermofisher.com However, modern ligand- and nanoparticle-based copper catalyst systems can operate at significantly lower temperatures. For example, reactions using copper nanoparticles have been reported at temperatures between 50-130°C in solvents like DMF or acetonitrile. semanticscholar.orgmdpi.com
Buchwald-Hartwig C-O Coupling: These reactions are generally conducted at lower temperatures than traditional Ullmann couplings. Common solvents include toluene, dioxane, or THF. The reaction temperature is highly dependent on the specific catalyst-ligand system and the reactivity of the substrates, but typically ranges from room temperature to around 110°C.
Yield Optimization and Reaction Efficiency
Ullmann Condensation: High yields, sometimes exceeding 90%, can be achieved with modern catalytic systems. mdpi.com Key factors for optimization include the choice of base (cesium carbonate is often highly effective), the catalyst loading (typically 5-10 mol%), and the reaction time and temperature. The use of pre-activated copper or nano-catalysts can significantly improve efficiency. mdpi.comthermofisher.com
Buchwald-Hartwig C-O Coupling: This method is renowned for its high efficiency and broad applicability. Yield optimization is achieved by matching the appropriate ligand to the specific substrates. For example, sterically hindered ligands are often required for coupling with hindered aryl halides. nih.gov The choice of base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, or potassium phosphate) is also critical and must be optimized for each specific transformation. princeton.edu Kinetic analyses of reaction progress have been used to guide ligand design for improved catalytic performance. princeton.edu
The table below compares typical conditions for Ullmann and Buchwald-Hartwig C-O coupling reactions.
Table 2: Comparison of C-O Coupling Reaction Conditions| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
|---|---|---|
| Catalyst | Copper (Cu) powder, Cu(I) or Cu(II) salts, Cu-NPs | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often none (traditional), Phenanthroline, Diamines | Phosphine-based (e.g., XPhos, RuPhos, BINAP) |
| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane, THF |
| Temperature | High (120°C to >200°C), milder with modern catalysts | Mild (Room Temp to ~110°C) |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaOtBu, K₃PO₄, LiHMDS |
Advanced Methodologies for Carbon-Oxygen Bond Formation Relevant to Aryloxy Naphthalenes
Beyond the classical approaches, the field of organic synthesis has seen the development of more advanced and efficient methods for constructing the C-O bonds found in aryloxy naphthalenes.
The evolution of the Ullmann condensation from a stoichiometric, high-temperature reaction to a milder, more versatile catalytic process represents a significant advancement. organic-chemistry.org The use of precisely designed ligands and copper nanoparticles has been instrumental in this transformation. semanticscholar.org For example, copper nanoparticles synthesized via phytoextraction have been used to catalyze the O-arylation of phenols with aryl halides in DMF at 120°C, achieving yields between 65-92%. mdpi.com These methods offer improved substrate scope and more environmentally benign conditions compared to their predecessors.
The Palladium-catalyzed Buchwald-Hartwig C-O coupling stands as a landmark achievement in cross-coupling chemistry and a premier method for diaryl ether synthesis. organic-chemistry.org Its primary advantages are the exceptionally mild reaction conditions, broad functional group tolerance, and the rational tunability of the catalyst system through ligand modification. wikipedia.orgsemanticscholar.org The development of specialized ligands has enabled the coupling of previously challenging substrates, including electron-poor phenols and unactivated aryl chlorides. nih.gov The reaction mechanism, involving oxidative addition, association of the alcohol, deprotonation, and reductive elimination, is well-understood, facilitating further optimization. wikipedia.orgprinceton.edu
Other novel strategies for the synthesis of the naphthalene core itself can also be considered advanced methodologies. For example, electrophilic cyclization reactions of appropriately substituted arene-containing propargylic alcohols can be used to construct the polysubstituted naphthalene skeleton in a regioselective manner under mild conditions. nih.gov While not a direct C-O bond formation step to form the ether, such methods provide innovative routes to complex naphthalene derivatives that can then undergo subsequent etherification.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenoxy Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their chemical environments within the 2-(4-methoxyphenoxy)naphthalene molecule can be determined.
One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural elucidation of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthalene (B1677914) and methoxyphenoxy groups resonate in the downfield region, typically between δ 6.8 and 8.0 ppm. The methoxy (B1213986) group protons appear as a sharp singlet around δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows characteristic signals for the aromatic carbons of both the naphthalene and methoxyphenoxy rings, as well as the carbon of the methoxy group.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| 7.82 - 7.75 | m | 3H | Naphthalene-H | |
| 7.45 - 7.30 | m | 4H | Naphthalene-H | |
| 7.05 - 6.98 | m | 2H | Methoxyphenoxy-H | |
| 3.85 | s | 3H | OCH₃ |
| Chemical Shift (ppm) | Assignment |
| 159.23 | C-O (Methoxyphenoxy) |
| 138.12 | Quaternary C (Naphthalene) |
| 133.74 | Quaternary C (Naphthalene) |
| 133.59 | Quaternary C (Naphthalene) |
| 132.29 | Quaternary C (Naphthalene) |
| 128.39 | CH (Naphthalene) |
| 128.31 | CH (Naphthalene) |
| 128.02 | CH (Naphthalene) |
| 127.59 | CH (Naphthalene) |
| 126.19 | CH (Naphthalene) |
| 125.61 | CH (Naphthalene) |
| 125.40 | CH (Naphthalene) |
| 124.99 | CH (Methoxyphenoxy) |
| 114.30 | CH (Methoxyphenoxy) |
| 55.33 | OCH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are employed to further resolve the complex structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. princeton.eduemerypharma.com In this compound, COSY correlations are observed between the protons on the naphthalene ring system and between the protons on the methoxyphenoxy ring, confirming their respective spin systems. princeton.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. princeton.eduemerypharma.comresearchgate.net This experiment is crucial for assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds. princeton.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting the naphthalene and methoxyphenoxy fragments through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. princeton.eduresearchgate.net For this compound, NOESY can show correlations between the protons of the methoxy group and the adjacent protons on the phenoxy ring, as well as between protons on the naphthalene and phenoxy rings that are close in space.
Solid-State NMR Investigations
While solution-state NMR provides a wealth of information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. nih.govethz.ch For complex aromatic compounds like this compound, ssNMR could reveal details about intermolecular interactions and polymorphism, which are not observable in solution. nih.govethz.ch High-resolution ssNMR techniques, such as high magnetic fields and fast magic-angle spinning (MAS), can significantly improve spectral resolution for protons and quadrupolar nuclei. ethz.ch
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups.
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are typically observed in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. The presence of strong bands in these regions is a key indicator of the ether functionality.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1600-1400 cm⁻¹ region.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3060 - 3040 | Aromatic C-H Stretch |
| 2960 - 2840 | CH₃ Stretch |
| 1625, 1595, 1500 | Aromatic C=C Stretch |
| 1245 | Asymmetric C-O-C Stretch |
| 1175 | In-plane C-H Bend |
| 1030 | Symmetric C-O-C Stretch |
| 875, 810, 750 | Out-of-plane C-H Bend |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, offering a unique "fingerprint" of the molecule. For this compound, key Raman signals would include:
Aromatic Ring Breathing Modes: Strong, sharp bands characteristic of the naphthalene and benzene (B151609) ring systems are expected in the fingerprint region.
C-O-C Symmetric Stretch: While the asymmetric stretch is strong in the IR, the symmetric C-O-C stretch can also be observed in the Raman spectrum.
Substituent-Sensitive Modes: Vibrations involving the methoxy group and the ether linkage will also be present.
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~1600 | Aromatic C=C Stretch |
| ~1380 | Ring Breathing (Naphthalene) |
| ~1000 | Ring Breathing (Benzene) |
| ~800 | C-O-C Symmetric Stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides critical information regarding a molecule's mass and structural features through ionization and subsequent analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. researchgate.net For this compound, with a chemical formula of C₁₇H₁₄O₂, the theoretical exact mass can be calculated. An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical and Expected HRMS Data for this compound
| Molecular Formula | Theoretical Exact Mass (m/z) | Expected Adduct | Expected Measured (m/z) |
| C₁₇H₁₄O₂ | 250.0994 | [M+H]⁺ | 251.1067 |
| C₁₇H₁₄O₂ | 250.0994 | [M+Na]⁺ | 273.0888 |
This table is illustrative and based on theoretical calculations. Actual experimental values may vary slightly.
The ability of HRMS to provide such precise mass measurements is crucial for confirming the molecular formula, a fundamental step in the structural elucidation process. escholarship.org
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint, offering valuable insights into the compound's structure. The fragmentation of diaryl ethers is characterized by several key cleavage pathways. miamioh.eduscribd.com
For this compound, the molecular ion peak (M⁺) at m/z 250 would be expected to be prominent due to the stability of the aromatic rings. libretexts.org Key fragmentation pathways would likely involve the cleavage of the ether linkage. This can occur in two primary ways:
Cleavage of the C-O bond with charge retention on the naphthalene moiety: This would result in a fragment ion corresponding to the naphthoxy cation (C₁₀H₇O⁺) or a related species.
Cleavage of the C-O bond with charge retention on the methoxyphenyl moiety: This would lead to a fragment ion corresponding to the methoxyphenoxy cation (C₇H₇O₂⁺).
Further fragmentation of these primary ions would also be expected. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds. The loss of carbon monoxide (CO) from phenoxy-type ions is also a characteristic fragmentation. miamioh.edu
A study on isomeric substituted diaryl ethers demonstrated that the position of substituents significantly influences the fragmentation pattern, allowing for the differentiation of ortho and para isomers. nih.gov This highlights the power of fragmentation analysis in detailed structural confirmation.
Table 2: Plausible Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion | Structural Representation |
| 250 | Molecular Ion [C₁₇H₁₄O₂]⁺ | [Naphthyl-O-Ph-OCH₃]⁺ |
| 235 | [M - CH₃]⁺ | [Naphthyl-O-Ph-O]⁺ |
| 143 | [C₁₀H₇O]⁺ | [Naphthoxy cation] |
| 123 | [C₇H₇O₂]⁺ | [Methoxyphenoxy cation] |
| 115 | [C₉H₇]⁺ | [Naphthalenyl cation] |
| 108 | [C₇H₈O]⁺ | [Methoxyphenol radical cation] |
This table presents a hypothetical fragmentation pattern based on established principles for diaryl ethers.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. lindau-nobel.orgyoutube.com
Single Crystal X-ray Diffraction for Definitive Molecular Architecture
While a specific crystal structure for this compound has not been reported, analysis of related diaryl ether structures allows for a reliable prediction of its molecular architecture. For example, the crystal structures of various substituted diaryl ethers have been determined, revealing key conformational features. researchgate.netnih.gov
Table 3: Expected Key Crystallographic Parameters for this compound
| Parameter | Expected Value Range | Significance |
| C-O-C bond angle | 118-125° | Defines the angle between the two aromatic rings. |
| Dihedral Angle (Naphthalene-O-Phenyl) | 40-70° | Indicates the degree of twist between the aromatic systems. |
| C-O bond lengths | 1.35-1.42 Å | Reflects the strength and nature of the ether linkage. |
This table is based on typical values observed in related diaryl ether crystal structures.
Analysis of Intermolecular Interactions in the Solid State
In the solid state, molecules of this compound would be packed in a specific arrangement dictated by various intermolecular forces. The analysis of these interactions is crucial for understanding the material's physical properties.
Given the aromatic nature of the compound, π-π stacking interactions between the naphthalene and/or phenyl rings of adjacent molecules are highly probable. These interactions play a significant role in the crystal packing of many aromatic compounds. researchgate.net
Reactivity and Mechanistic Investigations of 2 4 Methoxyphenoxy Naphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenoxy Moieties
The structure of 2-(4-Methoxyphenoxy)naphthalene presents two arenas for electrophilic attack: the naphthalene ring system and the phenoxy ring. The ether oxygen atom acts as an activating group for both rings through resonance, donating electron density and making them more susceptible to electrophilic attack than benzene (B151609). lkouniv.ac.inlibretexts.org The naphthalene ring system is inherently more reactive than benzene towards electrophiles. libretexts.org The presence of the electron-donating 4-methoxyphenoxy substituent at the 2-position further activates the naphthalene ring. Concurrently, the phenoxy ring is strongly activated by its own methoxy (B1213986) group.
Regioselectivity and Steric Hindrance Effects
The outcomes of electrophilic aromatic substitution on this compound are governed by a combination of electronic directing effects and steric hindrance.
On the Naphthalene Ring: The 2-(4-methoxyphenoxy) group is an ortho, para-director. In naphthalene, substitution at the 1-position (alpha) is generally kinetically favored over the 2-position (beta) due to the formation of a more stable carbocation intermediate that can better preserve the aromaticity of one of the rings. libretexts.orgwordpress.com Therefore, electrophilic attack is predicted to occur at the positions ortho (1 and 3) and para (6) to the existing substituent. However, the sheer bulk of the 4-methoxyphenoxy group creates significant steric hindrance, particularly at the adjacent ortho positions (1 and 3). wordpress.com This effect is well-documented in similar systems, such as in Friedel-Crafts acylations where bulky catalyst-reagent complexes can prevent ortho substitution. wordpress.comrsc.org Consequently, electrophilic attack is most likely to occur at the less hindered C-6 position. Studies on the acylation of the related 2-methoxynaphthalene (B124790) have shown that while the 1-acyl product can be formed, the 6-acyl product is also a significant, and sometimes major, product depending on the reaction conditions. rsc.orgbas.bg
On the Phenoxy Ring: The phenoxy ring is activated by two electron-donating groups: the ether linkage and the methoxy group. The methoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho to it (C-3' and C-5'). These positions are electronically rich and sterically accessible, making the phenoxy ring a likely site for substitution, especially under milder conditions.
The regioselectivity is thus a competition between the activated positions on both ring systems, influenced by the specific electrophile and reaction conditions.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-(4-methoxyphenoxy)naphthalene and/or 2-(3-Nitro-4-methoxyphenoxy)naphthalene |
| Halogenation | Br₂ / FeBr₃ | 6-Bromo-2-(4-methoxyphenoxy)naphthalene and/or 2-(3-Bromo-4-methoxyphenoxy)naphthalene |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-2-(4-methoxyphenoxy)naphthalene |
This table is based on established principles of electrophilic aromatic substitution; actual yields may vary.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) reactions typically require the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to it. wikipedia.orgchemistrysteps.combyjus.comlibretexts.org These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack by making it electron-deficient and to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org
The compound this compound is not structured to undergo classical SNA reactions. Both the naphthalene and phenoxy rings are electron-rich due to the activating effects of the aryloxy and methoxy groups. masterorganicchemistry.com Furthermore, it lacks a suitable leaving group in an activated position. Therefore, under standard SNA conditions, no reaction is expected.
Oxidative Transformations
The electron-rich nature of this compound makes it susceptible to various oxidative transformations, targeting both the aromatic rings and the methoxy functional group.
Oxidation of Aromatic Rings
The naphthalene ring system is known to be more readily oxidized than a single benzene ring. wordpress.com Various oxidizing agents can transform the naphthalene core.
Quinone Formation: Strong oxidizing agents can convert the naphthalene moiety into a naphthoquinone. For instance, oxidation of naphthalene with chromic acid can yield 1,4-naphthaquinone. youtube.com Similarly, methoxy-substituted naphthalenes have been oxidized to quinones using hydrogen peroxide in formic acid. oup.com It is plausible that the naphthalene ring of this compound would undergo oxidation to a quinone, with the exact isomer depending on the oxidant and conditions.
Ring Cleavage: Under aggressive oxidative conditions, such as with hot potassium permanganate (B83412) or ozonolysis, the aromatic rings can be cleaved. youtube.com Oxidation of naphthalene itself can yield phthalic acid. wordpress.comyoutube.com For the title compound, such oxidation would likely lead to the degradation of one or both aromatic rings.
Enzymatic Oxidation: Biological systems and their enzymatic mimics can also oxidize naphthalene derivatives. Naphthalene dioxygenases, for example, can hydroxylate the aromatic ring, initiating a cascade that can lead to ring cleavage. nih.govnih.gov
Table 2: Potential Oxidative Reactions of the Aromatic Rings
| Oxidizing Agent/System | Potential Product Type |
|---|---|
| Chromic Acid / H₂O₂ | Naphthoquinone derivative |
| Hot KMnO₄ / O₃ | Ring cleavage products (e.g., dicarboxylic acids) |
Oxidation of the Methoxy Group
The methoxy group (-OCH₃) can also be a site of oxidative transformation, primarily through demethylation to a hydroxyl group (-OH). This cleavage of the aryl methyl ether is a common reaction in organic synthesis and biochemistry. researchgate.net
This transformation can be achieved using various reagents:
Lewis Acids: Reagents like aluminum halides (e.g., AlCl₃) can effect demethylation. rsc.org
Brønsted Acids: Strong acids such as hydrobromic acid (HBr) are commonly used to cleave aryl methyl ethers. researchgate.netrsc.org
Nucleophilic Reagents: Certain strong nucleophiles can also cleave the ether bond. researchgate.netacs.org
Oxidative Reagents: Some oxidizing agents, like stabilized 2-iodoxybenzoic acid, can selectively demethylate aryl methyl ethers, often proceeding through an ortho-quinone intermediate. rsc.org
For this compound, treatment with such reagents would likely convert the methoxy group into a hydroxyl group, yielding 4-(naphthalen-2-yloxy)phenol. The selective cleavage of this C-O bond is a significant challenge, especially in the presence of the other ether linkage in the molecule. researchgate.netrsc.org
Reductive Transformations
Reductive processes targeting this compound can be directed at either the aromatic systems or the carbon-oxygen ether bond.
The catalytic hydrogenation of the naphthalene core of this compound is expected to proceed under conditions similar to those used for naphthalene itself. Catalytic hydrogenation is a process that adds hydrogen atoms across double bonds, typically using a metal catalyst. libretexts.orgyoutube.com The reaction is generally exothermic, and the stability of the starting alkene influences the heat of hydrogenation. youtube.com For naphthalene, complete hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) leads to the formation of decalin (decahydronaphthalene). youtube.com This transformation involves the saturation of both aromatic rings.
The hydrogenation of alkenes is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com While the precise mechanism on a heterogeneous catalyst surface is complex and not fully understood, it is believed to involve the adsorption of the unsaturated compound onto the catalyst surface. libretexts.orgyoutube.com
It is important to note that under milder conditions, selective hydrogenation of the naphthalene rings may be possible. However, vigorous conditions required for the hydrogenation of aromatic systems can also lead to the cleavage of the diaryl ether bond, a reaction known as hydrogenolysis. nih.govbohrium.comnih.gov The choice of catalyst and reaction conditions is therefore crucial in determining the final product distribution. For instance, nickel catalysts are known to be active for both hydrogenation and C-O bond cleavage. nih.gov
Studies on Thermal Stability and Decomposition Pathways
The thermal degradation of such polymers typically involves the scission of the ether linkages and the sulfone groups, if present. mdpi.com For this compound, the primary thermal decomposition pathway is expected to be the cleavage of the C-O-C diaryl ether bond. The thermal decomposition of naphthalene itself has been studied, with the main gaseous products being hydrogen, methane, ethylene, and propane. rsc.org The apparent activation energies for the formation of these gases from naphthalene pyrolysis have been determined. rsc.org
The presence of the methoxy group on one of the phenyl rings may influence the decomposition pathway. Generally, the ether linkage is the most likely point of initial thermal cleavage.
| Compound | Decomposition Temperature (°C) | Key Decomposition Products |
| Poly(arylene ether ketone)s with 1,5-dibenzoylnaphthalene (B1617067) units | >480 (in air), >500 (in nitrogen) | Not specified |
| Poly(ether sulfone) random copolymers | 370 - 680 | SO₂, benzene, toluene, 4-hydroxy diphenyl, dibenzofuran |
| Naphthalene | Not specified | Hydrogen, methane, ethylene, propane |
This table presents data from related polymer systems and naphthalene to infer the potential thermal behavior of this compound.
Photochemical Reactivity and Photophysical Properties
The photochemical behavior of this compound would be dictated by the UV absorption characteristics of the naphthalene and methoxyphenoxy chromophores. Naphthalene is known to be photochemically reactive, and its atmospheric reactions with hydroxyl radicals have been studied. acs.org
A key photochemical reaction relevant to the diaryl ether linkage is photoredox-catalyzed C-O bond cleavage. For instance, visible-light photoredox catalysis has been employed to cleave the C-O bonds of diaryl ethers at room temperature, yielding two phenol (B47542) molecules from one diaryl ether molecule. nih.gov This process often involves an acidolysis step followed by hydrolysis. nih.gov Such a pathway could potentially be applicable to this compound, leading to the formation of 2-naphthol (B1666908) and 4-methoxyphenol (B1676288).
Additionally, photochemical reactions involving phenyl migration have been observed in related structures under irradiation. rsc.org The photophysical properties, such as fluorescence, would be influenced by the extended conjugation of the molecule.
Kinetic and Thermodynamic Studies of Relevant Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles from related systems can be applied.
In electrophilic substitution reactions on naphthalene, a key consideration is the competition between kinetically and thermodynamically controlled pathways. youtube.com Attack at the 1-position (alpha) is generally kinetically favored due to a more stable carbocation intermediate, while the 2-position (beta) product is often thermodynamically more stable. youtube.comstackexchange.com For this compound, the existing substituent at the 2-position will direct further substitution, but the principles of kinetic versus thermodynamic control would apply if competing reactive sites were available.
The kinetics of diaryl ether cleavage have been investigated in different contexts. For example, the rate of electrocatalytic hydrogenolysis of substituted diphenyl ethers is influenced by the nature and position of substituents on the aromatic rings. nih.gov The cleavage can proceed via different mechanisms, including direct elimination via benzyne (B1209423) intermediates. nih.gov
Thermodynamic data for the thermal decomposition of naphthalene has been reported in terms of apparent activation energies for the formation of various gaseous products. rsc.org
| Reaction | Controlling Factor | Favored Product/Position |
| Electrophilic Substitution on Naphthalene | Kinetic Control | 1-position (alpha) |
| Electrophilic Substitution on Naphthalene | Thermodynamic Control | 2-position (beta) |
This table illustrates the general principles of kinetic and thermodynamic control in reactions involving the naphthalene moiety.
Theoretical and Computational Studies on 2 4 Methoxyphenoxy Naphthalene and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like 2-(4-methoxyphenoxy)naphthalene. These calculations provide a good balance between accuracy and computational cost, enabling detailed analysis of various molecular attributes.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is critical to its physical and chemical properties. DFT calculations are employed to determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. For diaryl ethers, the key degrees of freedom are the torsion angles around the C-O-C bridge, which dictate the relative orientation of the naphthalene (B1677914) and methoxyphenoxy rings.
Computational studies on analogous diaryl ether systems reveal that the molecule exists in a twisted, non-planar conformation. researchgate.net The dihedral angles between the aromatic rings and the ether linkage are a result of the balance between the stabilizing effects of π-conjugation (which would favor planarity) and the destabilizing effects of steric hindrance between the ortho-hydrogens of the two rings. For a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, DFT calculations showed a twisted conformation with the naphthalene and phenol (B47542) rings inclined to each other. researchgate.net A similar twisted geometry is expected for this compound.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures
| Parameter | Predicted Value |
| C-O-C Bond Angle | ~118-120° |
| Naphthyl-O Bond Length | ~1.38-1.40 Å |
| Phenoxy-O Bond Length | ~1.36-1.38 Å |
| C-O-C-C (Naphthyl) Dihedral Angle | Variable, contributing to twist |
| C-O-C-C (Phenoxy) Dihedral Angle | Variable, contributing to twist |
Note: These values are estimations based on computational studies of similar diaryl ether and naphthalene derivatives and may vary in the actual molecule.
The conformational landscape of this compound can be explored by rotating the bonds around the ether linkage. This analysis typically reveals multiple local energy minima corresponding to different stable or metastable conformations. The global minimum represents the most populated conformation at thermal equilibrium.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy ring, which acts as the electron-donating part of the molecule. The LUMO, on the other hand, is likely to be distributed over the naphthalene ring system, which can act as an electron acceptor. This distribution is characteristic of many donor-acceptor systems. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. DFT calculations can provide a quantitative estimate of this energy gap. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy Range (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These are typical energy ranges for similar aromatic ether compounds calculated by DFT methods.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound can be analyzed through methods like Mulliken population analysis and by mapping the molecular electrostatic potential (MEP). researchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net
In this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the oxygen atom of the ether linkage and the methoxy (B1213986) group, highlighting their nucleophilic character. researchgate.net The aromatic rings, particularly the naphthalene moiety, would exhibit regions of positive potential (blue) and regions of more neutral potential (green). researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.
Mulliken charge analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. researchgate.net This analysis would further confirm the electronegative character of the oxygen atoms and the relative charge distributions across the carbon skeleton.
Vibrational Frequency Calculations and Spectroscopic Peak Assignment
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the observed spectral peaks to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the aromatic rings, the C-O-C asymmetric and symmetric stretching of the ether linkage, and the vibrations of the naphthalene and benzene (B151609) rings. The NIST WebBook provides an experimental IR spectrum for 2-methoxynaphthalene (B124790) which can serve as a reference for the naphthalene portion of the molecule. nist.govchemicalbook.com Theoretical calculations on related molecules like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have shown good agreement between computed and experimental vibrational spectra. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Asymmetric C-O-C Stretch | 1200-1270 |
| Symmetric C-O-C Stretch | 1020-1080 |
| Naphthalene Ring Vibrations | 1400-1600 |
| Methoxy C-H Stretch | 2850-2950 |
Note: These are general ranges for the specified functional groups and are confirmed by DFT calculations on analogous molecules.
Reaction Mechanism Elucidation through Transition State Analysis and Energy Barriers
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common method for its synthesis is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. nih.govwikipedia.orgorganic-chemistry.org
Theoretical studies can model the reaction pathway of the Ullmann condensation, identifying the structures of reactants, intermediates, transition states, and products. acs.org By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energy barriers for each step. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.
The mechanism of the Ullmann diaryl ether synthesis is complex and can proceed through different pathways. wikipedia.org Computational studies on similar reactions have explored the role of the copper catalyst, the nature of the ligands, and the effect of substituents on the reaction rate and yield. nih.govbeilstein-journals.org Transition state analysis helps to elucidate the geometry of the fleeting, high-energy structures that connect reactants and products, providing a deeper understanding of the bond-forming and bond-breaking processes.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or in a solid state. researchgate.netekb.eg
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the study of dynamic processes, such as conformational changes, solvent effects, and the formation of intermolecular interactions. For this compound, an MD simulation could be used to study its conformational flexibility in different solvents, its aggregation behavior, and its interactions with other molecules or surfaces.
Dynamic Behavior and Conformational Fluctuations in Different Environments
The dynamic behavior of diaryl ethers like this compound is largely dictated by the rotation around the C-O-C ether linkage. This internal rotation is essential for the molecule's conformational analysis. nih.gov The conformational landscape of such molecules is influenced by the interplay of steric and electronic effects.
Theoretical studies on related aromatic compounds have shown that the presence of substituent groups, whether electron-donating or electron-withdrawing, can significantly affect the rotational barriers. nih.gov For instance, electron-donating groups have been found to decrease the rotational barrier, while electron-withdrawing groups tend to increase it. nih.gov In this compound, the methoxy group is an electron-donating group, which would be expected to influence the rotational barrier around the phenyl-oxygen bond.
The investigation of internal rotational barriers can be carried out using various computational methods, such as MP3, MP4, and CCSD(T), in conjunction with analyses like Natural Bond Orbitals (NBO) and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These methods help to elucidate the nature of the interactions that govern the conformational preferences of the molecule. For some molecules, these calculations have identified instances of free rotation, where the energetic difference between conformations is negligible. nih.gov
The conformational behavior of substituted naphthalene derivatives is also a subject of interest. For example, in 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the substituent side chain is rotated out of the plane of the naphthalenedione ring, with specific torsion angles determined by X-ray crystallography. nih.govnih.gov This highlights the importance of steric hindrance in determining the final conformation. In diaryl ethers with significant substitution on the aromatic rings, the energy barriers to rotation about the Ar-O bonds can be determined by analyzing variable temperature NMR spectra. researchgate.net
In bridged peri-naphthalenes, where a CH₂–X–CH₂ chain (with X being CH₂, O, S, Se, or Te) connects the 1- and 8-positions, the barriers to ring inversion of the resulting six-membered ring are influenced by torsional interactions and bond angle strain. rsc.org While not a diaryl ether, this works demonstrates the detailed conformational analysis possible for naphthalene derivatives.
Table 1: Factors Influencing Rotational Barriers in Aromatic Compounds
| Factor | Influence on Rotational Barrier | Reference |
| Electron-donating groups | Decrease | nih.gov |
| Electron-withdrawing groups | Increase | nih.gov |
| Steric hindrance | Can significantly hinder rotation | researchgate.net |
| Torsional interactions | Contribute to the overall barrier | rsc.org |
| Bond angle strain | Contributes to the overall barrier | rsc.org |
This table is generated based on general principles and studies of analogous compounds.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly perturbed by its solvent environment. These solvent effects are particularly pronounced for molecules that exhibit a change in their dipole moment upon electronic excitation. The study of how solvents affect molecular and electronic properties is crucial for understanding and predicting a compound's behavior in different applications.
In general, an increase in solvent polarity can lead to an increase in the dipole moment and polarizability of a solute molecule. rsc.org This indicates a greater ease of charge separation and distortion of the molecule's electron cloud in more polar environments. rsc.org For some molecules, a redshift (a shift to longer wavelengths) in the absorption spectra is observed with increasing solvent polarity, which can be indicative of n→π* and π→π* transitions. rsc.org
The solvatochromic method, which examines the shift in absorption and fluorescence maxima in solvents of varying polarities, is a common technique for investigating these effects. researchgate.net The excited-state dipole moment of a molecule, an important parameter for the design of non-linear optical materials, can be estimated from solvatochromic data. researchgate.net For many organic fluorophores, the excited-state dipole moment is found to be greater than its ground-state counterpart. ijstr.org
In a study of 4-aryl substituted naphthalene dicarboximides, a distinct positive solvatochromism of the fluorescence was observed. rsc.org This was attributed to a twisted intramolecular charge transfer (TICT) state, where a twist between the donor and acceptor moieties enhances the charge transfer, leading to the pronounced solvent-dependent optical properties. rsc.org
The dipole moments of molecules are known to be dependent on the solvent used for measurement. For instance, studies on trans-1,2-dihalo- and dinitrosocyclohexanes showed that the measured dipole moments were considerably lower in carbon tetrachloride than in benzene solutions. researchgate.net This highlights the importance of considering the specific interactions between the solute and solvent molecules. A variety of solvents with their corresponding dipole moments are listed in the table below.
Table 2: Dipole Moments of Selected Solvents
| Solvent | Dipole Moment (D) | Reference |
| Cyclohexane | 0 (20°C) | lsu.edu |
| Toluene | 0.31 (20°C) | lsu.edu |
| 1,4-Dioxane | 0.45 | lsu.edu |
| Dichloromethane | 1.14 | lsu.edu |
| Ethyl Acetate | 1.88 | lsu.edu |
| Acetone | 2.69 (20°C) | lsu.edu |
| Methanol (B129727) | 2.87 (20°C) | lsu.edu |
| Acetonitrile | 3.44 (20°C) | lsu.edu |
| Dimethyl Sulfoxide | 4.1 | lsu.edu |
This table provides reference values for common solvents and is not specific to studies on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can include chemical reactivity. These models are valuable for predicting the properties of new compounds and for understanding the structural features that are important for a particular activity.
QSAR studies on naphthalene derivatives have been conducted to understand their biological activities. For example, in a study of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, a QSAR model for antimicrobial activity revealed the importance of a topological parameter, the valence zero-order molecular connectivity index ((0)χv). epa.gov Another study on naphthalene derivatives targeting the growth of Tetrahymena pyriformis found that hydrogen acceptance, hydrophobicity, and electronic parameters were key descriptors in the QSAR model. nih.gov
For polycyclic aromatic hydrocarbons (PAHs), QSAR models have been developed to predict their dissipation in the rhizosphere. nih.gov These models showed that information indices, which are calculated from the molecular graph, were the most important molecular structural indices. nih.gov The chemical reactivity of PAHs towards atmospheric oxidants like hydroxyl radicals, ozone, and nitrate (B79036) radicals is also an area of active research. rsc.org
In the context of chemical reactivity, QSAR models often employ molecular descriptors that quantify various aspects of a molecule's electronic structure and shape. Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA) have been shown to be significantly correlated with the biological inhibitory activity of certain classes of compounds. researchgate.net The reactivity of PAHs and related compounds is influenced by factors such as the size and curvature of the system. rsc.org
While a specific QSAR model for the chemical reactivity of this compound is not available in the literature, the principles from studies on related compounds can be applied. The presence of the ether linkage and the methoxy and naphthalene moieties would be key features to consider in the development of such a model.
Table 3: Common Descriptors Used in QSAR Modeling of Reactivity
| Descriptor | Description | Potential Relevance for Reactivity | Reference |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) | researchgate.net |
| ω | Electrophilicity Index | A global measure of electrophilicity | researchgate.net |
| MR | Molar Refractivity | Relates to the volume and polarizability of the molecule | researchgate.net |
| PSA | Topological Polar Surface Area | Relates to the polar surface area, which can influence interactions | researchgate.net |
| (0)χv | Valence zero-order molecular connectivity index | A topological descriptor related to the connectivity of the molecule | epa.gov |
| Ha | Hydrogen acceptance | A measure of the ability to accept a hydrogen bond | nih.gov |
| π | Hydrophobic substituent constant | A measure of the hydrophobicity of a substituent | nih.gov |
This table lists descriptors found to be important in QSAR studies of related compounds and does not represent a specific model for this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, in particular, can exhibit large NLO responses. The key to designing efficient organic NLO materials is often the creation of molecules with asymmetric polarization, which can be achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system.
The NLO properties of naphthalene derivatives have been the subject of theoretical and experimental studies. The large value of the first hyperpolarizability (β), which is a measure of the NLO activity of a molecular system, is associated with intramolecular charge transfer (ICT). nih.gov In this compound, the methoxy group acts as an electron donor and the naphthalene ring can act as the π-system and part of the acceptor.
Theoretical calculations using Density Functional Theory (DFT) are a valuable tool for predicting the NLO properties of new materials, including molecular dipole moments, polarizability, and hyperpolarizabilities. nih.gov Studies on other naphthalene derivatives have shown that increasing the donor-acceptor strength of the substituents and the conjugation length can enhance the NLO response. nih.gov
For example, in a study of diarylpolyynes, it was found that the molecular hyperpolarizability (γ) increased substantially with increasing length of the polyyne chain. nih.govresearchgate.net In another example, non-fullerene acceptor-based compounds were designed and their NLO properties were studied using DFT. The designed compounds showed promising NLO properties due to their low charge transport resistance. nih.gov
Second-harmonic generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency. wikipedia.org This process is only possible in non-centrosymmetric materials. wikipedia.org The SHG efficiency of new materials is often compared to that of a standard material like urea.
Table 4: Non-Linear Optical Properties of Selected Organic Materials
| Compound/Material | NLO Property | Value/Observation | Reference |
| Diarylpolyynes | Molecular Hyperpolarizability (γ) | Increases with increasing chain length | nih.govresearchgate.net |
| MSTD7 (a designed non-fullerene acceptor) | First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu | nih.gov |
| MSTD7 (a designed non-fullerene acceptor) | Second-order Hyperpolarizability (⟨γ⟩) | 3.66 × 10⁻³¹ esu | nih.gov |
| Urea | SHG Efficiency | Reference standard | wikipedia.org |
This table presents data for other organic NLO materials to provide context and does not include data for this compound.
Derivatives and Analogues of 2 4 Methoxyphenoxy Naphthalene: Synthesis and Characterization
Synthesis of Substituted 2-(4-Methoxyphenoxy)naphthalene Derivatives
The synthesis of substituted this compound derivatives is a focal point of research, enabling the fine-tuning of molecular properties. These synthetic efforts can be broadly categorized by the region of the molecule undergoing modification: the methoxy (B1213986) group and phenoxy ring, the naphthalene (B1677914) core, or through the expansion to larger polycyclic systems.
Substitutions and Functionalizations on the Naphthalene Core
The naphthalene core presents numerous opportunities for substitution and functionalization, leading to a vast array of derivatives. rsc.orgrsc.orgthieme-connect.deresearchgate.net Synthetic methods often involve the use of substituted naphthalene precursors that are then coupled with other molecular fragments.
A prevalent strategy for functionalizing the naphthalene core is through the introduction of substituents at various positions. For example, the synthesis of naphthalene bisimides often starts with a 2,6-dibromonaphthalene (B1584627) tetracarboxylic dianhydride, which allows for the introduction of groups like cyano, pyrrolidino, and aryl ethynyl (B1212043) at these positions. rsc.org Another efficient method for creating multisubstituted naphthalenes involves the cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates. rsc.orgresearchgate.net This approach provides access to a diverse range of naphthalenes with various functional groups. rsc.org
Furthermore, the development of core-substituted naphthalene diimides (cNDIs) highlights the versatility of the naphthalene scaffold. thieme-connect.demdpi.com These derivatives can be synthesized through the functionalization of the naphthalene core, leading to materials with tunable optical and redox properties. thieme-connect.de The regiochemistry of substitution on the naphthalene core has been shown to significantly influence the morphologies of resulting supramolecular polymers. rsc.org
Expansion to Polycyclic Aromatic Systems Containing Aryloxy Linkages
The this compound structure can be expanded into larger polycyclic aromatic hydrocarbons (PAHs) that retain the characteristic aryloxy linkage. The synthesis of these complex structures is a significant area of research due to their potential applications in materials science. rsc.orgnih.govresearchgate.netnih.govrsc.org
One approach involves the oxidative cyclodehydrogenation of suitable oligophenylene precursors under mild conditions to form large PAHs. researchgate.net Another strategy for constructing PAHs is through oxidative phenol (B47542) coupling, which reduces the reliance on pre-functionalized substrates. nih.gov This method allows for the rapid assembly of both planar and helical systems with a high degree of edge functionalization. nih.gov Additionally, phenyl-addition/dehydrocyclization (PAC) has been identified as a novel pathway to produce prototype PAHs at high temperatures. nih.gov The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons can be achieved from readily available 2-aryl-substituted anilines under mild conditions. rsc.org
These synthetic routes enable the creation of a wide variety of PAHs with different sizes, shapes, and peripheral functional groups, which in turn influences their electronic and optical properties. researchgate.netnih.gov
| Synthesis Method | Precursors | Resulting Structure | Key Features |
| Cycloaddition | 4-hydroxy-2-pyrones, aryne intermediates | Multisubstituted naphthalenes | Efficient, provides diverse functionalization. rsc.orgresearchgate.net |
| Oxidative Cyclodehydrogenation | Oligophenylene precursors | Large Polycyclic Aromatic Hydrocarbons (PAHs) | Mild conditions, produces large, planar aromatic systems. researchgate.net |
| Oxidative Phenol Coupling | Phenols | Edge-decorated Polycyclic Aromatic Hydrocarbons (PAHs) | Reduces need for pre-functionalized substrates, allows for rapid assembly. nih.gov |
| Phenyl-Addition/Dehydrocyclization (PAC) | Phenyl radicals, biphenyl/naphthalene | Prototype Polycyclic Aromatic Hydrocarbons (PAHs) | High-temperature process, leads to complex aromatic structures. nih.gov |
| Intramolecular Aromatic Substitution | 2-aryl-substituted anilines | Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) | Extremely mild, room temperature conditions. rsc.org |
| Core-Substitution of Naphthalene Diimides | 2,6-dibromonaphthalene tetracarboxylic dianhydride | Core-substituted Naphthalene Diimides (cNDIs) | Tunable optical and redox properties. rsc.orgthieme-connect.de |
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores to create a new single chemical entity. mdpi.comnih.govnih.gov This approach can lead to compounds with improved properties and novel mechanisms of action. The this compound scaffold has been incorporated into various hybrid molecules, leveraging its structural and electronic characteristics.
For instance, a series of novel naphthalene-substituted triazole spirodienones were synthesized, building upon the anticancer activity of a 1,2,4-triazole–spirodienone pharmacophore. nih.gov In this work, the 2-(4-methoxyphenoxy)acetyl group was coupled with a 1,3-disubstituted-1H-1,2,4-triazol-5-amine to generate the final hybrid compounds. nih.gov
The general principle of molecular hybridization often involves linking different bioactive scaffolds through covalent bonds, sometimes with a linker. mdpi.com The naphthoquinone moiety, a close structural relative of naphthalene, is frequently used in the design of hybrid molecules due to its involvement in redox processes and its ability to inhibit cancer cell growth. mdpi.comnih.gov This highlights the potential of the naphthalene framework as a key component in the design of new therapeutic agents.
Characterization of Novel Derivatives and Analogues using Advanced Spectroscopic Techniques
The characterization of newly synthesized derivatives and analogues of this compound is crucial for confirming their structure and understanding their properties. A suite of advanced spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure. For example, in the characterization of N-(1-(4-methoxyphenyl)-3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-yl)-2-(4-methoxyphenoxy)acetamide, ¹H NMR spectroscopy was used to identify the chemical shifts and coupling constants of the protons, confirming the connectivity of the different molecular fragments. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the chemical formula.
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy are used to investigate the optical properties of the compounds. rsc.org The absorption and emission spectra provide information about the electronic transitions within the molecule and can be used to assess properties like the fluorescence quantum yield. rsc.org These techniques are particularly important for characterizing polycyclic aromatic hydrocarbons and core-substituted naphthalene diimides, where the electronic properties are of key interest. rsc.orgresearchgate.netnih.gov
Electrochemical techniques , such as cyclic voltammetry, are used to study the redox properties of the molecules. rsc.orgmdpi.com These methods can determine the reduction and oxidation potentials, providing insight into the electron-accepting or -donating capabilities of the compounds. rsc.org
| Spectroscopic Technique | Information Obtained | Application Examples |
| ¹H NMR | Elucidation of molecular structure, proton environments. | Characterization of naphthalene-substituted triazole spirodienones. nih.gov |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirmation of the chemical formula of new derivatives. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Verifying the presence of carbonyls, ethers, etc. |
| UV-Visible Spectroscopy | Electronic absorption properties. | Studying the optical properties of PAHs and cNDIs. rsc.orgnih.gov |
| Fluorescence Spectroscopy | Emission properties, quantum yield. | Characterizing the photophysical properties of novel dyes. rsc.org |
| X-ray Crystallography | Three-dimensional molecular structure, solid-state packing. | Determining the precise structure of crystalline derivatives. beilstein-journals.org |
| Electrochemical Techniques | Redox potentials, electron transfer properties. | Investigating the electrochemical behavior of cNDIs. rsc.orgmdpi.com |
Applications and Broader Context in Chemical Research
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The structural framework of 2-(4-methoxyphenoxy)naphthalene, featuring both a naphthalene (B1677914) and a substituted benzene (B151609) ring, positions it as a versatile building block in the construction of more complex molecular architectures. lifechemicals.comrsc.org Naphthalene derivatives are crucial substructures in many natural products, synthetic drugs, and functional materials. lifechemicals.com The synthesis of such diaryl ethers is typically achieved through cross-coupling reactions, such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of this compound, this could involve reacting 2-naphthol (B1666908) with 4-bromoanisole (B123540) or 4-methoxyphenol (B1676288) with 2-bromonaphthalene (B93597).
As a synthetic intermediate, this compound offers several reactive possibilities:
Electrophilic Aromatic Substitution: The naphthalene and phenyl rings can undergo further functionalization, such as nitration, halogenation, or acylation. The positions of these substitutions are directed by the existing methoxy (B1213986) and phenoxy groups.
Cleavage of the Ether Bond: The diaryl ether bond (C-O-C) can be cleaved under specific reductive or oxidative conditions to yield the corresponding naphthol and phenol derivatives, providing a pathway to bifunctional compounds. researchgate.net
Modification of the Methoxy Group: The methyl group of the methoxy ether can be cleaved to reveal a hydroxyl group, transforming the molecule into a dihydroxylated species, which can then be used in further synthetic steps, such as polyester (B1180765) synthesis or as a ligand for metal complexes.
The naphthalene moiety itself is a key component in a variety of functional molecules, from pharmaceuticals like Nabumetone to dyes and pigments. lifechemicals.com Therefore, using this compound as a starting material allows chemists to introduce a bulky, rigid, and photophysically active naphthalene unit into a target molecule, modified with a flexible phenoxy group.
**7.2. Integration into Advanced Materials Research
The combination of the rigid, planar naphthalene system with the flexible diaryl ether linkage makes this compound and its derivatives attractive for materials science.
Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for use as fluorescent probes and components in organic electronic devices. nih.gov The naphthalene core provides a large π-conjugated system that is responsible for its characteristic UV absorption and fluorescence emission. nih.govdntb.gov.ua
The introduction of substituents onto the naphthalene ring significantly modulates its photophysical properties. The methoxy group (-OCH₃) on the phenoxy ring is an electron-donating group, which can influence the electronic transitions within the molecule. It is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted phenoxy-naphthalene. mdpi.com The study of related compounds, such as 4-methoxy-N-methyl-1,8-naphthalimide, has shown a strong influence of solvent polarity on their photophysical properties, a characteristic known as solvatochromism. nih.gov This suggests that this compound could also exhibit environmentally sensitive fluorescence, making it potentially useful as a molecular probe. niscpr.res.in
Table 1: Photophysical Properties of Selected Naphthalene Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| Naphthalene | 275 | 321 | 0.23 | Cyclohexane |
| 2-Methoxynaphthalene (B124790) | 275 | 340 | - | Ethanol |
| 1-Naphthol | 300 | 350 | - | Ethanol |
This table presents data for related compounds to illustrate the general photophysical properties of the naphthalene class. Specific data for this compound is not widely published.
The diaryl ether motif, along with the π-systems of the aromatic rings, allows this compound to function as a ligand in coordination chemistry. The ether oxygen atom possesses lone pairs of electrons that can coordinate to a metal center. Furthermore, the naphthalene and phenyl rings can engage in π-stacking interactions or form organometallic bonds with transition metals.
Naphthalene-based ligands have been used to create complexes with a variety of metals, including copper, cadmium, and alkaline earth metals. acs.orgmdpi.comnih.gov For example, naphthalene diimide derivatives are known to form stable complexes that can interact with biological structures like DNA G-quadruplexes. acs.org Similarly, phenoxyimine ligands are widely used to create complexes for catalysis, including polymerization reactions. acs.org The structure of this compound provides a flexible O-donor site and two aromatic systems, which could allow it to act as a chelating or bridging ligand, potentially leading to the formation of multinuclear metal complexes with interesting catalytic or magnetic properties.
The incorporation of rigid aromatic units like naphthalene into polymer backbones is a common strategy for developing high-performance polymers with high thermal stability, mechanical strength, and chemical resistance. Poly(arylene ether)s are a major class of engineering thermoplastics, and the diaryl ether linkage provides a combination of thermal stability and conformational flexibility, the latter enhancing solubility and processability.
Naphthalene-based poly(arylene ether ketone)s (PAEKs) have been synthesized and shown to possess high glass transition temperatures and excellent thermal stability. acs.org The rigid naphthalene unit restricts segmental motion, while the ether linkages allow for some degree of rotation. It is conceivable that this compound could be functionalized (e.g., through halogenation followed by coupling reactions) and used as a monomer for the synthesis of novel poly(arylene ether)s. The resulting polymers would be expected to have properties influenced by the bulky, asymmetric naphthalene-phenoxy side group, potentially leading to materials with unique solubility, morphological, or optical characteristics. researchgate.net
Contributions to Fundamental Understanding of Diaryl Ether Chemistry
Diaryl ethers are not only important synthetic targets but also serve as model compounds for understanding fundamental chemical processes. The C(sp²)–O ether bond in diaryl ethers is significantly stronger than in their aliphatic counterparts, making its selective cleavage a chemical challenge. Research into the cleavage of diaryl ethers, including methoxy-substituted derivatives, provides insight into bond activation mechanisms. researchgate.net
Recent studies have focused on photocatalytic methods for diaryl ether hydrolysis under mild, ambient conditions. nih.govacs.org For instance, uranyl-photocatalyzed hydrolysis has been shown to effectively cleave the C-O bond in various diaryl ethers, including those with electron-donating methoxy groups. nih.govacs.org Studying compounds like this compound in such reactions helps elucidate the electronic effects of substituents on reaction rates and mechanisms, such as single electron transfer (SET) pathways. nih.gov This fundamental knowledge is crucial for developing new catalytic systems for applications ranging from biomass conversion (lignin degradation, which contains diaryl ether linkages) to the degradation of environmental pollutants.
Environmental Chemistry: Formation and Degradation Mechanisms of Related Compounds
From an environmental perspective, diaryl ethers are a class of compounds that includes persistent organic pollutants (POPs), such as polychlorinated diphenyl ethers (PCDEs). While this compound itself is not a major pollutant, studying its degradation provides valuable insights into the environmental fate of related, more hazardous compounds.
The degradation of diaryl ethers in the environment can occur through various pathways, including microbial action and photodegradation. Research on the photocatalytic degradation of these compounds is particularly active. Studies have demonstrated that under UV or visible light and in the presence of a photocatalyst (like TiO₂ or specialized molecular catalysts), diaryl ethers can be broken down into simpler phenols and other aromatic compounds. nih.govacs.org The position of substituents, such as the methoxy group in this compound, can significantly influence the rate and products of degradation. nih.govelsevierpure.com For example, the photocatalytic hydrolysis of diaryl ethers using uranyl catalysts shows that substrates with electron-donating groups, like methoxy groups, are readily converted to their corresponding phenols. acs.org Understanding these mechanisms is essential for developing effective remediation strategies for water and soil contaminated with aromatic ether pollutants.
Q & A
Basic Question
- Methodological Answer : Utilize electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns, as standardized by NIST (mass spectrum data available for related naphthalene derivatives) . For structural elucidation, combine FT-IR (to identify functional groups like methoxy and phenoxy) and NMR (¹H and ¹³C) to resolve aromatic proton environments. Cross-validate spectral data against computational predictions (e.g., PubChem’s InChIKey) . Address inconsistencies by repeating experiments under controlled humidity/temperature and verifying instrument calibration.
How can researchers resolve discrepancies in toxicity data between in vitro and in vivo studies for this compound?
Advanced Question
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias assessment ) to evaluate study design limitations:
- Bias Risk : Assess randomization, blinding, and attrition bias using tools like Table C-7 for animal studies .
- Indirectness : Compare model relevance (e.g., rodent vs. human metabolic pathways) and exposure durations .
- Confidence Rating : Downgrade confidence if inconsistencies exist in effect sizes across studies (e.g., hepatic toxicity in rats vs. null results in cell lines) .
- Data Integration : Use Table C-2 to extract dose-response relationships and adjust for interspecies differences via allometric scaling .
What synthetic routes are commonly employed for this compound, and how are side products minimized?
Basic Question
- Methodological Answer :
- Friedel-Crafts Alkylation : React 4-methoxyphenol with 2-naphthol derivatives under acidic catalysis. Monitor reaction progression via HPLC to detect intermediates .
- Side Product Mitigation : Optimize solvent polarity (e.g., dichloromethane vs. toluene) to reduce dimerization. Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from methoxy-group oxidation byproducts .
How should a study be designed to assess the metabolic pathways of this compound in mammalian systems?
Advanced Question
- Methodological Answer :
- Model Selection : Use primary hepatocytes (human/rat) for Phase I/II metabolism profiling, as per Appendix B’s inclusion criteria for hepatic effects .
- Dosing Strategy : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate realistic exposure scenarios .
- Analytical Workflow : Employ LC-MS/MS to detect metabolites (e.g., hydroxylated or glucuronidated derivatives). Cross-reference with spectral libraries (NIST/PubChem) .
- Confounding Factors : Control for CYP450 enzyme inhibitors/inducers (e.g., ketoconazole) to isolate metabolic pathways .
What key physicochemical properties influence the environmental fate of this compound?
Basic Question
- Methodological Answer :
- LogP : Estimate via reverse-phase HPLC to predict bioaccumulation potential (expected logP ~3.5 due to aromatic rings and methoxy group) .
- Photodegradation : Conduct UV-Vis studies in aqueous/organic matrices to assess stability under sunlight. Monitor byproducts via GC-MS .
- Solubility : Use shake-flask method with solvents of varying polarity (e.g., water, ethanol) to inform ecotoxicology models .
How can conflicting data on the environmental persistence of this compound be evaluated systematically?
Advanced Question
- Methodological Answer :
- Evidence Grading : Apply Appendix C’s criteria for indirectness (e.g., lab vs. field conditions) and imprecision (e.g., wide confidence intervals in half-life estimates) .
- Data Harmonization : Use Table C-2 to standardize metrics (e.g., DT50 in soil/water) across studies .
- Mechanistic Modeling : Integrate QSAR predictions with experimental degradation rates to resolve outliers .
- Publication Bias Check : Evaluate if negative results (e.g., rapid degradation) are underreported using funnel plots .
What strategies are effective in minimizing bias when comparing toxicological outcomes across species?
Advanced Question
- Methodological Answer :
- Species-Specific Adjustments : Normalize doses by body surface area or metabolic rate (e.g., mg/m² vs. mg/kg) .
- Endpoint Alignment : Map rodent-specific outcomes (e.g., olfactory toxicity) to human-relevant endpoints (e.g., respiratory irritation) using Table B-1 .
- Confidence Assessment : Rate animal studies as "low confidence" if exposure routes (e.g., intraperitoneal) lack translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
